molecular formula C16H12O4 B599787 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one CAS No. 110064-50-1

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Cat. No. B599787
M. Wt: 268.268
InChI Key: CWFKSHWAQPOKQP-YRNVUSSQSA-N
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Description

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a triterpenoid isolated from the heartwoods of Caesalpinia sappan . It exhibits antiadipogenic activity . This compound is a natural product found in Biancaea sappan .


Synthesis Analysis

The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been reported in the literature. These compounds were synthesized for the first time by Robinson in the early 1920s by the condensation reaction of chromanone or flavanone with the appropriate aryl aldehyde using a catalyst (alcohol potassium hydroxide) . In 1979, Levai and Schag synthesized E-3- arylidenechroman-4-one using piperidine as a catalyst .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been analyzed in several studies . The molecular formula of this compound is C16H12O4 . The exact mass and monoisotopic mass of this compound are 268.07355886 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one have been analyzed. The molecular weight of this compound is 268.26 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area of this compound is 66.8 Ų .

Scientific Research Applications

  • Pharmacognosy

    • This compound is a type of homoisoflavonoid, a rare class of flavonoids, which are naturally occurring oxygen heterocyclic compounds possessing two aromatic rings .
    • Homoisoflavonoids have been isolated and identified mainly from bulbs and rhizomes of plants belonging to the Asparagaceae and Fabaceae families .
    • They have demonstrated a range of bioactivities, including antifungal, antioxidant, antiviral, antiproliferative, anti-inflammatory, antihistaminic, antiallergic, cytotoxicity, antimutagenic, protein tyrosine kinase (PTK)-inhibiting, and antiangiogenic activities .
  • Medicinal Chemistry

    • Chromanone, or Chroman-4-one, is an important heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
    • Chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
  • Antiadipogenic Activity

    • 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a triterpenoid isolated from the heartwoods of Caesalpinia sappan, and it exhibits antiadipogenic activity .
  • Anti-Inflammatory Activity

    • 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one may have anti-inflammatory activity .
  • Antibacterial Activity

    • 3-Benzylidene-4-chromanone, a derivative of chroman-4-one, exhibited significant antibacterial activity against gram positive and gram negative bacteria .
  • Antifungal Activity

    • 3-Azolyl-4-chromanone phenyl hydrazones, another derivative of chroman-4-one, exhibited antifungal potential .
  • Anti-Inflammatory Drugs

    • Chroman-4-one containing stilbin and silybin are used clinically as anti-inflammatory drugs .
  • Antibacterial Activity

    • 3-Benzylidene-4-chromanone, a derivative of chroman-4-one, exhibited significant antibacterial activity against gram positive and gram negative bacteria .
  • Antifungal Potential

    • 3-Azolyl-4-chromanone phenyl hydrazones, another derivative of chroman-4-one, exhibited antifungal potential .

properties

IUPAC Name

(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFKSHWAQPOKQP-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

Citations

For This Compound
24
Citations
M Namikoshi, H Nakata, T Saitoh - Phytochemistry, 1987 - Elsevier
Three new homoisoflavonoids, 7-hydroxy-3-(4′-hydroxybenzylidene)-chroman-4-one, 3,7-dihydroxy-3-(4′-hydroxybenzyl)-chroman-4-one and 3,4,7-trihydroxy-3-(4′-hydroxybenzyl)…
Number of citations: 86 www.sciencedirect.com
RJ Ma, XY Yang, JH Wang, HB Tang… - Zhongguo Zhong yao za …, 2013 - europepmc.org
Fifteen compounds were obtained from the twigs and leaves of Caesalpinia minax. Their structures were identified as apigenin (1), 5, 7, 3', 4'-tetrahydroxy-3-methoxyflavone (2), luteolin-…
Number of citations: 7 europepmc.org
J Mottaghipisheh, H Stuppner - International Journal of Molecular …, 2021 - mdpi.com
Homoisoflavonoids (3-benzylidene-4-chromanones) are considered as an infrequent flavonoid class, possessing multi-beneficial bioactivities. The present study gives an overview on …
Number of citations: 20 www.mdpi.com
H Wang, HM Jiang, FX Li, HQ Chen, WC Liu, SZ Ren… - Fitoterapia, 2017 - Elsevier
Dragon's blood is a rare traditional medicine used in many countries. Because of its various therapeutic uses, its requirement is increasing dramatically, while formation of dragon's …
Number of citations: 18 www.sciencedirect.com
ZM Thu, KK Myo, HT Aung, C Armijos, G Vidari - Molecules, 2020 - mdpi.com
The genera Dracaena and Sansevieria (Asparagaceae, Nolinoideae) are still poorly resolved phylogenetically. Plants of these genera are commonly distributed in Africa, China, …
Number of citations: 29 www.mdpi.com
L Mobin, SA Saeed, R Ali, S Naz, SG Saeed - Pakistan Journal of Botany, 2021 - pakbs.org
Methanolic crude extract from the seed coat of Caesalpinia crista was purified into different polyphenolic fractions. Solid Phase Extraction (SPE) was used for the purification of crude …
Number of citations: 2 pakbs.org
NAR Rismayuddin, PEA Mohd Badri, AF Ismail… - Biofouling, 2022 - Taylor & Francis
This study aimed to determine the effect of synbiotic Musa acuminata skin extract (MASE) and Streptococcus salivarius K12 (K12) on Candida species biofilm formation. Liquid …
Number of citations: 1 www.tandfonline.com
X Kang, D Jin, Y Zhang, R Zhou, Y Zhang… - … and Alternative Medicine, 2021 - hindawi.com
Background. Diabetic peripheral neuropathy (DPN) is one of the most common chronic complications of diabetes, which seriously affects the physical and mental health of patients. …
Number of citations: 4 www.hindawi.com
Y Ji, Y Zhang, T Liu, M Xia, C Long, L Wang… - Chinese Herbal …, 2019 - Elsevier
Objective To clarify the active constituents of the heartwoods of Caesalpinia sappan, a traditional Chinese medicine with the functions of promoting blood circulation (Huoxue in Chinese…
Number of citations: 4 www.sciencedirect.com
NU Emon, S Rudra, S Alam, IK Al Haidar, S Paul… - Biomedicine & …, 2021 - Elsevier
Bauhinia scandens L. (Family, Fabaceae) is a medicinal plant used for conventional and societal medication in Ayurveda. The present study has been conducted to screen the chemical…
Number of citations: 16 www.sciencedirect.com

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